molecular formula C12H19NO B15227817 Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one

Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one

Cat. No.: B15227817
M. Wt: 193.28 g/mol
InChI Key: ZHCQLCSRGQVWKQ-ZYHUDNBSSA-N
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Description

Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration, can yield the desired quinoline derivative . Additionally, photocatalytic methods using quinoline-N-oxides have been developed to provide a greener alternative for synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly utilized .

Chemical Reactions Analysis

Types of Reactions

Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents can be used to convert specific functional groups within the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one has numerous applications in scientific research:

Comparison with Similar Compounds

Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one can be compared with other quinoline derivatives such as:

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Differing in the position of the nitrogen atom within the ring system.

    Cinnoline: Contains an additional nitrogen atom in the ring structure.

    Quinoxaline: Features a fused benzene and pyrazine ring system.

These compounds share some common properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(7aR,11aR)-1,2,5,6,7,7a,8,9,10,11-decahydropyrrolo[2,1-j]quinolin-3-one

InChI

InChI=1S/C12H19NO/c14-11-6-8-12-7-2-1-4-10(12)5-3-9-13(11)12/h10H,1-9H2/t10-,12-/m1/s1

InChI Key

ZHCQLCSRGQVWKQ-ZYHUDNBSSA-N

Isomeric SMILES

C1CC[C@]23CCC(=O)N2CCC[C@H]3C1

Canonical SMILES

C1CCC23CCC(=O)N2CCCC3C1

Origin of Product

United States

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